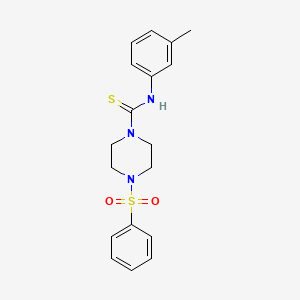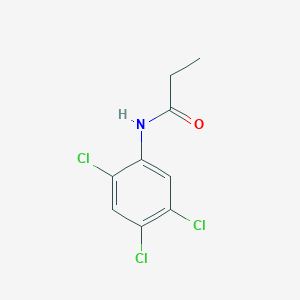
4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been extensively studied for its potential use in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
作用机制
4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide binds to the active site of BTK and inhibits its activity. BTK is a key signaling molecule in the B-cell receptor pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide leads to the disruption of this pathway and the induction of apoptosis in B-cell lymphoma cells.
Biochemical and Physiological Effects:
4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide has been shown to inhibit BTK activity in both cell-based assays and in vivo models. In addition, 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide has been shown to induce apoptosis in B-cell lymphoma cells. These effects are specific to B-cells and do not affect other cell types. 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
实验室实验的优点和局限性
4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide has several advantages for laboratory experiments, including its high potency and specificity for BTK. In addition, 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide has been shown to have good pharmacokinetic properties, which allows for easy administration and dosing in animal models. However, 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide has some limitations for laboratory experiments, including its high cost and limited availability.
未来方向
There are several future directions for the development and use of 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide. One potential application is the use of 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide in combination with other anti-cancer agents to enhance the killing of cancer cells. Another potential application is the use of 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also mediated by B-cells. Further research is needed to fully understand the potential of 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide in these and other applications.
合成方法
The synthesis of 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide involves several steps, including the reaction of 4-acetylphenyl isothiocyanate with 4-fluorobenzylamine to form the intermediate 4-(4-acetylphenyl)-N-(4-fluorobenzyl)thiocarbamate. This intermediate is then reacted with piperazine to yield the final product, 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide. The synthesis method has been optimized to produce high yields of pure 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide.
科学研究应用
4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide has been extensively studied for its potential use in the treatment of B-cell malignancies. Preclinical studies have shown that 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide inhibits BTK activity and induces apoptosis in B-cell lymphoma cell lines. In addition, 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide has been shown to synergize with other anti-cancer agents, such as venetoclax, to enhance the killing of cancer cells. Clinical trials are currently underway to evaluate the safety and efficacy of 4-(4-acetylphenyl)-N-(4-fluorobenzyl)-1-piperazinecarbothioamide in patients with CLL, MCL, and DLBCL.
属性
IUPAC Name |
4-(4-acetylphenyl)-N-[(4-fluorophenyl)methyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS/c1-15(25)17-4-8-19(9-5-17)23-10-12-24(13-11-23)20(26)22-14-16-2-6-18(21)7-3-16/h2-9H,10-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAGSUAPOKLNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=S)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-acetylphenyl)-N-(4-fluorobenzyl)piperazine-1-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5692755.png)
![3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5692756.png)

![methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5692771.png)


![4-ethoxy-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5692822.png)

![2-(2,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5692829.png)

![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)


